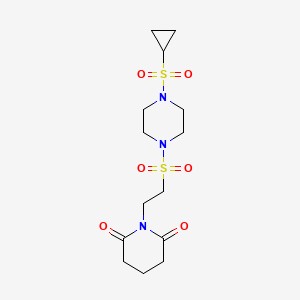

1-(2-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains sulfonyl and cyclopropyl groups, which are common functional groups in organic chemistry.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

- CB73324070 has been investigated for its antitumor properties. In particular, it demonstrated significant activity against A549 lung cancer cells . Notably, it inhibited cell migration and invasion in transwell assays .

- Additionally, compound 14 (a derivative of CB73324070) exhibited higher antitumor activity than other compounds tested. Its ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) activity was remarkable, suggesting potential as an antitumor agent .

- While CB73324070 derivatives were not effective against Candida galibrata clinical isolates and Candida albicans ATCC 10231 , compounds 9a and 9d displayed fungicidal activity against C. galibrata ATCC 15126 strain .

- CB73324070 derivatives, specifically 5a and 5e , caused a loss of cell viability in MCF-10A breast epithelial cells . Their IC50 values were comparable to Olaparib , a known anticancer drug .

- Docking simulations revealed that compound 24 interacts favorably with amino acids Arg184 and Lys179 . These interactions stabilize the compound within the binding pocket, yielding a promising binding score of -8.12 .

- CB73324070 derivatives were synthesized by coupling the key precursor N-(1H-benzimidazol-2-yl)carbonyl hydrazide dicyanide with 2-aminobenzimidazole . Various secondary amines were used to obtain different derivatives, including those with morpholino, piperidine, and diphenylamino moieties .

Antitumor Activity

Antifungal Activity

Cell Viability Modulation

Molecular Modeling and Docking Studies

Synthesis and Structural Derivatives

Hydrogen-Bonding Behavior

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylethyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O6S2/c18-13-2-1-3-14(19)17(13)10-11-24(20,21)15-6-8-16(9-7-15)25(22,23)12-4-5-12/h12H,1-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTGLSRYLHOJEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)

![(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine](/img/structure/B2379504.png)

![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)

![4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B2379514.png)

![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)